![molecular formula C8H13N3 B1459119 1-(Cyclobutylmethyl)-1H-pyrazol-5-amine CAS No. 1448854-94-1](/img/structure/B1459119.png)
1-(Cyclobutylmethyl)-1H-pyrazol-5-amine
Overview
Description
“1-(Cyclobutylmethyl)-1H-pyrazol-5-amine” is a compound that contains a cyclobutyl group, a pyrazole group, and an amine group . Cyclobutyl is a cyclic hydrocarbon with a four-membered ring . Pyrazole is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . An amine is a functional group that contains a basic nitrogen atom with a lone pair .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone and hydrazine . The cyclobutylmethyl group could potentially be introduced through a substitution or addition reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the cyclobutyl ring, the pyrazole ring, and the amine group . The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrazole ring and the amine group . The pyrazole ring is aromatic and relatively stable, but can participate in electrophilic substitution reactions . The amine group is basic and can participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the amine group could make the compound basic . The cyclobutyl group could influence the compound’s shape and possibly its phase at room temperature .Scientific Research Applications
Synthesis and Characterization
1-(Cyclobutylmethyl)-1H-pyrazol-5-amine and its derivatives are involved in the synthesis and characterization of various compounds, demonstrating their importance in the field of organic chemistry. For example, the synthesis of pyrazole derivatives has been explored for antitumor, antifungal, and antibacterial pharmacophore sites, where the structure of synthesized compounds is identified using several spectroscopy methods, revealing insights into their biological activity against breast cancer and microbes (Titi et al., 2020). Similarly, the synthesis of 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives and the annulation of imidazole and pyrimidine rings to these derivatives highlight the versatility of pyrazole-5-amine in heterocyclic compound synthesis (Yakovenko et al., 2020).
Development of New Heterocycles
The compound plays a crucial role in the development of new heterocycles, offering a pathway to novel compounds with potential biological activities. For instance, novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products have been synthesized via condensation with activated carbonyl groups, showcasing the utility of pyrazole-5-amine derivatives in preparing N-fused heterocycles (Ghaedi et al., 2015).
Applications in Drug Discovery
Furthermore, these compounds have significant implications in drug discovery, with their involvement in the synthesis of libraries of novel compounds that could serve as potential drug candidates. An efficient one-pot synthesis method has been developed for 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal libraries, illustrating the potential of these compounds in large-scale and parallel combination synthesis for drug discovery (Yu et al., 2013).
Antimicrobial Activity
Additionally, pyrazole derivatives have been synthesized for their antimicrobial activities. The synthesis of pyrazoles and pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazines demonstrates the antimicrobial potential of these compounds, highlighting their importance in the search for new antibacterial and antifungal agents (Farghaly & El-Kashef, 2005).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(cyclobutylmethyl)pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c9-8-4-5-10-11(8)6-7-2-1-3-7/h4-5,7H,1-3,6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIQMNJIOUBKLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C(=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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